[(4-Methylphenyl)(phenyl)methyl](octyl)amine
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Overview
Description
(4-Methylphenyl)(phenyl)methylamine is an organic compound with the molecular formula C22H31N. It is a derivative of benzylamine, where the benzyl group is substituted with a 4-methylphenyl group and an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)methylamine typically involves the reaction of benzylamine with 4-methylbenzyl chloride and octylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of (4-Methylphenyl)(phenyl)methylamine involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors, which allow for better control of reaction parameters and efficient heat transfer. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(phenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
(4-Methylphenyl)(phenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(phenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
(4-Methylphenyl)(phenyl)methylamine can be compared with other benzylamine derivatives, such as:
Benzylamine: The parent compound, which lacks the 4-methylphenyl and octyl substitutions.
N,N-Dimethylbenzylamine: A derivative with two methyl groups attached to the nitrogen atom.
N-Benzyl-N-methylamine: A derivative with a single methyl group attached to the nitrogen atom.
The uniqueness of (4-Methylphenyl)(phenyl)methylamine lies in its specific substitutions, which confer distinct chemical and biological properties compared to other benzylamine derivatives.
Properties
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N/c1-3-4-5-6-7-11-18-23-22(20-12-9-8-10-13-20)21-16-14-19(2)15-17-21/h8-10,12-17,22-23H,3-7,11,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYARSJHQICBBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C1=CC=CC=C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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